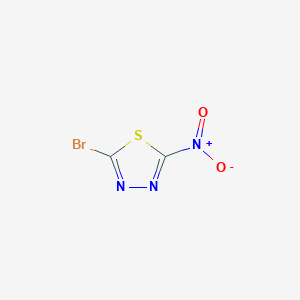

2-Bromo-5-nitro-1,3,4-thiadiazole

Beschreibung

Significance of 1,3,4-Thiadiazole (B1197879) Heterocycles in Medicinal Chemistry and Materials Science

The 1,3,4-thiadiazole nucleus, a five-membered aromatic ring containing one sulfur and two nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its wide array of pharmacological activities. nih.govnih.gov This heterocycle is a core component in various therapeutic agents, exhibiting antimicrobial, anti-inflammatory, anticancer, anticonvulsant, and antiviral properties. nih.govnih.govresearchgate.net The structural versatility of the 1,3,4-thiadiazole ring allows for extensive modifications, enabling the fine-tuning of its biological effects. researchgate.net Its high aromaticity contributes to in vivo stability, and its mesoionic nature facilitates the crossing of cellular membranes to interact with biological targets. mdpi.com

In the realm of materials science, 1,3,4-thiadiazole derivatives are valued for their unique physicochemical properties. researchgate.netnih.gov These compounds have been investigated for their applications in developing materials with charge-transporting capabilities, photoluminescence, and photoconductivity. researchgate.net Their electron-deficient nature and the ease with which substituents can be introduced make them attractive building blocks for novel organic materials. researchgate.net

The broad spectrum of applications for 1,3,4-thiadiazole derivatives is a testament to their importance in synthetic and medicinal chemistry. researchgate.netrsc.org

Historical Context of Halogenated and Nitro-Substituted Thiadiazoles in Chemical Synthesis

The introduction of halogen and nitro groups onto the thiadiazole ring has been a strategic approach to modulate the chemical reactivity and biological activity of these compounds. Halogenated heterocycles, including brominated thiadiazoles, are crucial intermediates in organic synthesis, often serving as key building blocks for more complex molecules. sigmaaldrich.comudayton.edu For instance, 2-amino-5-bromo-1,3,4-thiadiazole is a precursor for synthesizing various biologically active compounds. sigmaaldrich.comgoogle.com

Nitro-substituted heterocycles have a long history in medicinal chemistry, with the nitro group often being essential for biological activity. acs.orgdovepress.com For example, the nitro group is a key pharmacophore in some antibacterial and antitubercular agents. dovepress.comnih.gov The synthesis of nitro-substituted thiadiazoles, such as those derived from nitrobenzoic acids, has been a subject of interest for creating new compounds with potential therapeutic applications. researchgate.net The combination of a halogen and a nitro group on the same thiadiazole ring, as seen in 2-bromo-5-nitro-1,3,4-thiadiazole, creates a highly reactive and versatile chemical entity.

Overview of Research Trajectories for this compound

Research on this compound has primarily focused on its synthesis and its utility as a chemical intermediate. The compound is typically synthesized from 2-amino-5-bromo-1,3,4-thiadiazole through a diazotization reaction followed by nitration. chemicalbook.com Its chemical properties are defined by the presence of the electrophilic nitro group and the labile bromo substituent, making it a valuable reagent in nucleophilic substitution reactions.

While specific applications are still under exploration, its structural features suggest potential as a precursor for a variety of substituted 1,3,4-thiadiazole derivatives with potential applications in medicinal chemistry and materials science. The reactivity of the bromo and nitro groups allows for the introduction of diverse functional groups, paving the way for the creation of new molecular entities with tailored properties.

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-bromo-5-nitro-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2BrN3O2S/c3-1-4-5-2(9-1)6(7)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMLSYAVGEQIGQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(S1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20480481 | |

| Record name | 2-BROMO-5-NITRO-1,3,4-THIADIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22758-10-7 | |

| Record name | 2-BROMO-5-NITRO-1,3,4-THIADIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 5 Nitro 1,3,4 Thiadiazole and Its Precursors

Strategies for the Direct Synthesis of 2-Bromo-5-nitro-1,3,4-thiadiazole

Direct synthesis approaches for this compound are not prominently featured in the surveyed literature. Instead, the common route involves the conversion of an amino group on a brominated thiadiazole precursor into a nitro group.

Nitration of 2-Bromo-1,3,4-thiadiazole Derivatives

A documented method for producing this compound does not involve the direct nitration of 2-Bromo-1,3,4-thiadiazole. The synthesis is achieved by a diazotization-nitration reaction starting from 5-Bromo-1,3,4-thiadiazol-2-amine (B127533). chemicalbook.com This Sandmeyer-type reaction circumvents the direct nitration of the heterocyclic ring.

The process begins with the dissolution of 5-bromo-1,3,4-thiadiazol-2-amine in 4 M aqueous HCl. chemicalbook.com A solution of sodium nitrite (B80452) (NaNO₂) in water is prepared, to which copper metal powder and a small amount of concentrated HCl are added. The dissolved amino-bromo-thiadiazole is then added portion-wise to the stirred sodium nitrite and copper mixture. The reaction proceeds at room temperature for several hours, leading to the precipitation of the yellow solid product, this compound. chemicalbook.com Following filtration and washing, the final product is isolated by dissolving the solid in ether and concentrating the solution. chemicalbook.com

| Starting Material | Reagents | Solvent | Reaction Time | Yield |

|---|---|---|---|---|

| 5-Bromo-1,3,4-thiadiazol-2-amine | NaNO₂, Copper powder, HCl | Water, Ether | 3 hours | 48% |

Bromination of Nitro-1,3,4-thiadiazole Derivatives

The synthesis of this compound via the direct bromination of a 2-nitro-1,3,4-thiadiazole (B12800944) precursor is not a commonly documented synthetic strategy in the available scientific literature.

Synthesis of Key Precursors: 2-Amino-5-bromo-1,3,4-thiadiazole

The principal precursor, 2-Amino-5-bromo-1,3,4-thiadiazole, is typically synthesized from thiosemicarbazide (B42300) through a two-step process: cyclization to form 2-amino-1,3,4-thiadiazole (B1665364), followed by bromination. google.com

From Thiosemicarbazide and Brominating Agents

The synthesis begins with the cyclization of thiosemicarbazide. This is generally achieved by reacting thiosemicarbazide with a carboxylic acid in the presence of a dehydrating agent like sulfuric acid or a catalyst such as phosphorus pentachloride to form the 2-amino-1,3,4-thiadiazole ring. google.comgoogle.comijpcbs.com

The subsequent and crucial step is the bromination of the 2-amino-1,3,4-thiadiazole intermediate. A described method involves dissolving 2-amino-1,3,4-thiadiazole in an acidic solution. google.com This solution is then treated with bromine to initiate a preliminary reaction. An oxidant is then introduced to drive the reaction to completion, yielding the brominated material, which is then subjected to alkali analysis to produce the final 2-Amino-5-bromo-1,3,4-thiadiazole product. google.com

Optimization of Reaction Conditions and Yields

The optimization of the synthesis of 2-Amino-5-bromo-1,3,4-thiadiazole has focused on improving yields and reaction efficiency, particularly during the bromination step. Key parameters that have been adjusted include temperature, reactant concentrations, and the choice of catalyst or reaction medium.

For the bromination of 2-amino-1,3,4-thiadiazole, maintaining the reaction temperature between 15 to 30 °C, with a preference for 20 to 25 °C, is recommended. google.com The process utilizes an oxidant, such as hydrogen peroxide or a hypochlorite, to facilitate the reaction. google.com Another patented method highlights a solid-phase reaction using phosphorus pentachloride as a catalyst for the initial cyclization of thiosemicarbazide, which reports yields as high as 91%. google.com This method proceeds at room temperature and simplifies post-treatment, representing a highly efficient and optimized process. google.com

| Step | Method | Key Conditions | Reported Yield | Reference |

|---|---|---|---|---|

| Cyclization | Solid-phase reaction | Thiosemicarbazide, Carboxylic Acid, Phosphorus Pentachloride; Room Temperature | >91% | google.com |

| Bromination | Aqueous-phase reaction | 2-amino-1,3,4-thiadiazole, Bromine, Oxidant; Temperature: 20-25 °C | Not specified | google.com |

Green Chemistry Approaches in Precursor Synthesis

Efforts to develop more environmentally benign synthetic routes for thiadiazole precursors have led to the adoption of several green chemistry principles. One significant advancement is the use of a solid-phase reaction for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles. google.com This method, which involves grinding the reactants at room temperature, minimizes the need for solvents, reduces reaction time, and simplifies the purification process. google.com

Another green approach involves replacing toxic additives commonly used in cyclodehydration reactions. For instance, the use of polyphosphate ester (PPE) as a mild and less hazardous alternative to reagents like phosphorus oxychloride (POCl₃) has been developed for the one-pot synthesis of 2-amino-1,3,4-thiadiazole derivatives from thiosemicarbazide and carboxylic acids. encyclopedia.pub Additionally, microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times for related transformations, offering a more energy-efficient alternative to conventional heating.

Multi-Component Reactions (MCRs) in Thiadiazole Synthesis

Multi-component reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecules like 1,3,4-thiadiazole (B1197879) derivatives from simple starting materials in a single step. nih.govresearchgate.net These reactions are highly valued in medicinal chemistry and drug discovery for their atom economy, reduced number of purification steps, and the ability to rapidly generate libraries of structurally diverse compounds. nih.govresearchgate.net

Thiosemicarbazide and its derivatives are versatile building blocks in MCRs for constructing various heterocyclic systems, including the 1,3,4-thiadiazole ring. sbq.org.brresearchgate.net A notable example is the one-pot, three-component reaction involving a 5-substituted phenyl-1,3,4-thiadiazol-2-amine, various substituted benzaldehydes, and 2-mercaptoacetic acid to produce 1,3,4-thiadiazole-thiazolidine-4-one hybrids. nih.gov Similarly, MCRs can involve the condensation of semicarbazide (B1199961) or thiosemicarbazide with aldehydes, followed by an oxidative C-S bond formation to yield 2-amino-substituted 1,3,4-thiadiazoles. organic-chemistry.org

The integration of catalysis into MCRs has further enhanced their utility, allowing for the synthesis of complex molecules under mild conditions with high efficiency. researchgate.net

Table 1: Examples of Multi-Component Reactions in 1,3,4-Thiadiazole Synthesis

| Reactants | Product Type | Key Features | Reference |

|---|---|---|---|

| 5-substituted phenyl-1,3,4-thiadiazol-2-amines, substituted benzaldehydes, 2-mercaptoacetic acid | 1,3,4-Thiadiazole-thiazolidine-4-one hybrids | One-pot, efficient protocol | nih.gov |

| Thiosemicarbazide, aldehydes, iodine | 2-Amino-substituted 1,3,4-thiadiazoles | Transition-metal-free, scalable | organic-chemistry.org |

| Thiosemicarbazide, carboxylic acids | 1,3,4-Thiadiazol-2-amine derivatives | One-pot, no toxic additives | encyclopedia.pub |

Advanced Synthetic Techniques: Microwave-Assisted and Solvent-Free Methods

In recent years, green chemistry principles have driven the adoption of advanced synthetic techniques that minimize waste, reduce reaction times, and often improve yields. Microwave-assisted synthesis and solvent-free reactions are at the forefront of these eco-friendly approaches for the synthesis of 1,3,4-thiadiazoles. researchgate.net

Microwave irradiation has been shown to dramatically accelerate organic reactions, often reducing reaction times from hours or days to mere minutes. researchgate.netnih.gov This technique has been successfully applied to the synthesis of various 1,3,4-thiadiazole derivatives, including Schiff bases and fused heterocyclic systems. researchgate.netnih.gov For instance, the synthesis of N-(substituted benzylidene)-5-(substituted phenyl)-1,3,4-thiadiazol-2-amines has been achieved under microwave irradiation, offering significant advantages over conventional heating methods in terms of reaction speed and efficiency. researchgate.net

Solvent-free, or solid-state, reactions represent another significant advancement in green synthesis. By eliminating the need for volatile and often hazardous organic solvents, these methods reduce environmental impact and simplify product work-up. The synthesis of Schiff bases, which can be precursors or derivatives of thiadiazoles, has been effectively carried out using microwave irradiation in the absence of a solvent. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,3,4-Thiadiazole Derivatives

| Synthesis Method | Typical Reaction Time | Key Advantages | Reference |

|---|---|---|---|

| Conventional Heating | Hours to Days | Well-established procedures | researchgate.net |

These advanced methods are not only beneficial for their environmental credentials but also for their ability to facilitate reactions that may be difficult or low-yielding under traditional conditions. The combination of MCRs with microwave-assisted techniques offers a particularly powerful platform for the rapid and efficient synthesis of diverse 1,3,4-thiadiazole libraries. nih.gov

Advanced Derivatization and Functionalization Strategies of 2 Bromo 5 Nitro 1,3,4 Thiadiazole

Nucleophilic Substitution Reactions at C-2 of 2-Bromo-5-nitro-1,3,4-thiadiazole

The carbon atom at the C-2 position of the 1,3,4-thiadiazole (B1197879) ring is electron-deficient due to the inductive effects of the adjacent nitrogen and sulfur atoms. This inherent electronic property makes it highly susceptible to nucleophilic attack, particularly when substituted with a good leaving group like bromine. The presence of a strong electron-withdrawing nitro group at the C-5 position further enhances this electrophilicity, facilitating the displacement of the bromide ion by a variety of nucleophiles.

Introduction of Thio-ethers and Sulfanyl (B85325) Groups

The displacement of the bromine atom at the C-2 position of this compound by sulfur-based nucleophiles provides a reliable route to a range of thio-ether and sulfanyl derivatives. These reactions typically proceed by reacting the bromo-nitro-thiadiazole with a thiol in the presence of a base.

For instance, the reaction of 2-mercapto-5-(5-nitro-2-furyl)-1,3,4-thiadiazole with alkyl halides, such as n-butyl bromide, in the presence of potassium carbonate in dimethylformamide, has been shown to produce the corresponding S-alkylated products in high yields. ut.ac.ir While this example starts with a mercapto-thiadiazole, the reverse reaction, where a bromo-thiadiazole is treated with a thiol, is a standard and widely utilized synthetic strategy. The general scheme for this transformation involves the deprotonation of the thiol by a base to form a more potent thiolate nucleophile, which then attacks the electrophilic C-2 carbon of the thiadiazole ring, displacing the bromide ion.

A variety of sulfur nucleophiles can be employed in this reaction, including aliphatic thiols, aromatic thiols (thiophenols), and heterocyclic thiols. The choice of solvent and base can be optimized to suit the specific reactants and to maximize the yield of the desired thio-ether derivative. Common bases used for this purpose include potassium carbonate, sodium hydride, and organic bases like triethylamine (B128534). The resulting 2-alkylsulfanyl- and 2-arylsulfanyl-5-nitro-1,3,4-thiadiazoles are themselves valuable intermediates for further functionalization.

The table below illustrates the types of thio-ether and sulfanyl derivatives that can be synthesized through this methodology, based on analogous reactions with related thiadiazole compounds.

| Nucleophile | Product |

| Alkyl Thiol | 2-(Alkylsulfanyl)-5-nitro-1,3,4-thiadiazole |

| Aryl Thiol | 2-(Arylsulfanyl)-5-nitro-1,3,4-thiadiazole |

| Heterocyclic Thiol | 2-(Heterocyclylsulfanyl)-5-nitro-1,3,4-thiadiazole |

Reaction with Amines and Other Heteronucleophiles

The bromine atom at the C-2 position of this compound is readily displaced by various nitrogen-based nucleophiles, including primary and secondary amines, as well as other heteronucleophiles. This reaction provides a direct route to 2-amino-5-nitro-1,3,4-thiadiazole derivatives, which are key precursors for the synthesis of more complex heterocyclic systems.

The reaction of this compound with a range of amines, such as piperazine (B1678402) and its derivatives, has been explored in the synthesis of potent anti-parasitic agents. mdpi.com These reactions are typically carried out in a suitable solvent, and the presence of a base may be required to neutralize the hydrogen bromide formed during the reaction. The reactivity of the amine is a key factor, with primary amines generally being more reactive than secondary amines due to steric hindrance.

The synthesis of various 5-substituted-N-phenyl-1,3,4-thiadiazol-2-amine derivatives has been reported, highlighting the versatility of this nucleophilic substitution reaction. dovepress.com In these syntheses, the amino group of an aniline (B41778) derivative attacks the C-2 position of the thiadiazole ring, leading to the formation of a new C-N bond and the expulsion of the bromide ion. The electronic properties of the aniline can influence the reaction rate, with electron-donating groups on the phenyl ring generally increasing the nucleophilicity of the amine and accelerating the reaction.

The following table provides examples of the types of compounds that can be synthesized through the reaction of this compound with various amines and heteronucleophiles, based on established synthetic protocols for related compounds.

| Nucleophile | Product |

| Primary Amine | 2-(Alkylamino)-5-nitro-1,3,4-thiadiazole |

| Secondary Amine | 2-(Dialkylamino)-5-nitro-1,3,4-thiadiazole |

| Aniline | 2-(Phenylamino)-5-nitro-1,3,4-thiadiazole |

| Heterocyclic Amine | 2-(Heterocyclyl)-5-nitro-1,3,4-thiadiazole |

Electrophilic Aromatic Substitution on Linked Phenyl/Heteroaryl Moieties

While the 1,3,4-thiadiazole ring itself is generally resistant to electrophilic attack due to its electron-deficient nature, phenyl or other heteroaryl groups attached to the thiadiazole core can undergo electrophilic aromatic substitution reactions. nih.gov When a phenyl group is present at the C-2 position of the 5-nitro-1,3,4-thiadiazole, its reactivity towards electrophiles is influenced by the electron-withdrawing nature of the thiadiazole ring.

Electrophilic substitution reactions, such as nitration or halogenation, on the linked phenyl ring would be expected to proceed with the thiadiazole moiety acting as a deactivating group and directing the incoming electrophile to the meta-position of the phenyl ring. However, the specific conditions of the reaction, including the nature of the electrophile and the solvent system, can influence the regioselectivity of the substitution.

For example, studies on the nitration of 2,5-diphenyl-1,3,4-oxadiazole, a related heterocyclic system, have shown that the product distribution is highly dependent on the nitrating agent used. While this is not the exact compound of interest, it provides a valuable model for understanding the electrophilic substitution patterns on aryl-substituted five-membered heterocycles.

Further research is required to fully elucidate the scope and limitations of electrophilic aromatic substitution on phenyl or heteroaryl groups directly attached to the this compound core.

Formation of Fused Ring Systems: Imidazothiadiazoles

A significant application of 2-substituted-1,3,4-thiadiazoles is in the synthesis of fused heterocyclic systems, particularly imidazo[2,1-b] ut.ac.irCurrent time information in Bangalore, IN.ijpcbs.comthiadiazoles. These bicyclic structures are of considerable interest due to their diverse biological activities. The synthesis of these fused rings from this compound typically involves a two-step process: initial conversion of the bromo group to an amino group, followed by cyclocondensation with an appropriate bifunctional reagent.

Cyclocondensation Reactions with α-Haloketones

The most common method for the synthesis of the imidazo[2,1-b] ut.ac.irCurrent time information in Bangalore, IN.ijpcbs.comthiadiazole ring system involves the reaction of a 2-amino-1,3,4-thiadiazole (B1665364) with an α-haloketone. researchgate.netnih.gov Therefore, to utilize this compound as a precursor, it must first be converted to 2-amino-5-nitro-1,3,4-thiadiazole via nucleophilic substitution with an amine source, as described in section 3.1.2.

Once the 2-amino-5-nitro-1,3,4-thiadiazole is obtained, it can be reacted with an α-haloketone, such as a phenacyl bromide, in a cyclocondensation reaction. researchgate.net This reaction typically proceeds by initial N-alkylation of the exocyclic amino group of the thiadiazole by the α-haloketone, followed by an intramolecular cyclization via condensation between the newly introduced ketone carbonyl and the endocyclic nitrogen atom of the thiadiazole ring, with subsequent dehydration to form the aromatic imidazothiadiazole ring system.

The reaction conditions for this cyclocondensation can be varied, but it is often carried out in a high-boiling solvent such as ethanol (B145695) or dimethylformamide, sometimes in the presence of a base to facilitate the reaction. A wide range of α-haloketones can be used, allowing for the introduction of various substituents onto the imidazole (B134444) portion of the fused ring system.

Development of Novel Imidazo[2,1-b]ut.ac.irCurrent time information in Bangalore, IN.ijpcbs.comthiadiazole Derivatives

The synthetic strategy outlined above allows for the development of a wide array of novel imidazo[2,1-b] ut.ac.irCurrent time information in Bangalore, IN.ijpcbs.comthiadiazole derivatives starting from this compound. By varying the α-haloketone used in the cyclocondensation step, different substituents can be introduced at the 6-position of the imidazo[2,1-b] ut.ac.irCurrent time information in Bangalore, IN.ijpcbs.comthiadiazole ring system.

For example, the reaction of 2-amino-5-nitro-1,3,4-thiadiazole with substituted phenacyl bromides would lead to the formation of 6-aryl-2-nitro-imidazo[2,1-b] ut.ac.irCurrent time information in Bangalore, IN.ijpcbs.comthiadiazoles. The electronic nature and position of the substituents on the phenyl ring of the phenacyl bromide can be systematically varied to explore structure-activity relationships for various applications.

Furthermore, the resulting 2-nitro-imidazo[2,1-b] ut.ac.irCurrent time information in Bangalore, IN.ijpcbs.comthiadiazole core can be a substrate for further chemical modifications. For example, the nitro group can potentially be reduced to an amino group, which can then be derivatized to introduce additional functional groups, further expanding the chemical diversity of the synthesized compounds. This multi-step synthetic approach provides a powerful tool for the creation of novel and complex heterocyclic molecules based on the imidazo[2,1-b] ut.ac.irCurrent time information in Bangalore, IN.ijpcbs.comthiadiazole scaffold.

Synthesis of Hybrid Molecules Incorporating this compound Scaffolds.chemicalbook.commdpi.comgoogle.com

The synthesis of hybrid molecules represents a powerful strategy to develop new therapeutic agents with potentially enhanced efficacy or novel mechanisms of action. This approach involves covalently linking the this compound core with other heterocyclic systems known for their biological activities.

The combination of the 1,3,4-thiadiazole and 1,2,4-triazole (B32235) rings in a single molecular entity has been a subject of significant interest due to the broad spectrum of biological activities associated with both heterocycles. researchgate.net The synthesis of these hybrids often involves multi-step reactions. For instance, 1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethan-1-one can be reacted with thiosemicarbazide (B42300) to form a thiosemicarbazone derivative. This intermediate can then undergo cyclization reactions to yield the desired 1,3,4-thiadiazole ring fused or linked to the triazole moiety. mdpi.comresearchgate.net

A common synthetic route involves the reaction of alkylidenehydrazinecarbodithioate derivatives with hydrazonoyl halides, leading to the formation of 1,3,4-thiadiazole derivatives containing a 1,2,3-triazole moiety. mdpi.comresearchgate.net The specific reaction conditions, such as the use of a base like triethylamine in ethanol, facilitate the cyclization process. mdpi.com The resulting hybrid molecules can be further modified to explore structure-activity relationships. researchgate.net

Table 1: Examples of Thiadiazole-Triazole Hybrid Synthesis

| Starting Material 1 | Starting Material 2 | Key Reagent | Product Type | Reference |

| 1-(5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethan-1-one | Thiosemicarbazide | - | Thiosemicarbazone intermediate | mdpi.comresearchgate.net |

| Alkyl carbodithioate | Hydrazonoyl halides | Triethylamine | 1,3,4-Thiadiazole-1,2,3-triazole hybrid | mdpi.com |

Quinolone antibiotics represent a major class of antibacterial agents. The conjugation of a quinolone moiety, such as ciprofloxacin (B1669076) or norfloxacin, to a 1,3,4-thiadiazole ring has been explored to develop new agents with potent antibacterial and antimycobacterial activities. nih.gov The design strategy often involves linking the 2-amino-1,3,4-thiadiazole scaffold to the N4 position of the piperazine ring found in fluoroquinolones via a linker, such as a 2-oxoethyl bridge. nih.gov

The synthesis of these conjugates can be achieved through a multi-step process. For example, ciprofloxacin can be first protected, then reacted with ethyl chloroformate, followed by reaction with a suitable 5-substituted-1,3,4-thiadiazol-2-amine, and finally deprotected to yield the target quinolone-thiadiazole conjugate. mdpi.com The substituents on the thiadiazole ring can be varied to optimize the biological activity of the final compounds. mdpi.com

Table 2: General Synthetic Scheme for Quinolone-Thiadiazole Conjugates

| Step | Reactants | Reagents | Product | Reference |

| 1 | Ciprofloxacin, Boc₂O | NaHCO₃ | N-Boc-ciprofloxacin | mdpi.com |

| 2 | N-Boc-ciprofloxacin, Ethyl chloroformate | Triethylamine | Activated ester | mdpi.com |

| 3 | Activated ester, 5-Aryl-1,3,4-thiadiazol-2-amine | - | Boc-protected conjugate | mdpi.com |

| 4 | Boc-protected conjugate | Trifluoroacetic acid | Quinolone-thiadiazole conjugate | mdpi.com |

A novel class of hybrid molecules involves the incorporation of a benzisoselenazolone scaffold onto a 1,3,4-thiadiazole core. These compounds have been designed and synthesized to evaluate their potential antitumor activities. researchgate.net The synthesis typically involves creating a series of 1,3,4-thiadiazole derivatives with a benzylthio-moiety at the 2-position, which is then linked to the benzisoselenazolone scaffold. researchgate.net The substituents on the benzylthio-group can be varied to investigate their impact on the antiproliferative effects against various cancer cell lines. researchgate.net

Late-Stage Functionalization Approaches

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves introducing chemical modifications at a late step in the synthesis of a complex molecule. This approach allows for the rapid generation of a diverse library of analogs from a common advanced intermediate, facilitating the exploration of structure-activity relationships without the need to re-synthesize the entire molecule from scratch. rsc.org

While specific examples of late-stage functionalization of this compound are not extensively detailed in the provided search results, the principles of LSF can be applied to this scaffold. The bromine atom at the 2-position and the nitro group at the 5-position are amenable to various chemical transformations. For instance, the bromine atom can be displaced by various nucleophiles or participate in cross-coupling reactions. The nitro group can be reduced to an amino group, which can then be further derivatized.

The application of modern synthetic methodologies, such as copper-catalyzed C-H functionalization, could be a promising avenue for the late-stage modification of this compound derivatives. rsc.org These methods could allow for the direct introduction of various functional groups, including hydroxyl, methyl, azido, cyano, and aryl groups, onto the thiadiazole ring or its substituents, providing a direct route to novel analogs with potentially improved biological profiles. rsc.org

Spectroscopic and Computational Elucidation of 2 Bromo 5 Nitro 1,3,4 Thiadiazole and Derivatives

Computational Chemistry and Molecular Modeling Studies

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules that may be difficult to study experimentally or for complementing spectroscopic data.

DFT calculations are widely used to model the geometric and electronic properties of 1,3,4-thiadiazole (B1197879) derivatives. dergipark.org.tr These calculations can predict optimized molecular geometries, vibrational frequencies (for comparison with IR spectra), and NMR chemical shifts. dergipark.org.tr For the related compound 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been shown to provide results in good agreement with experimental data. acs.org

A key aspect of DFT studies is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. For thiadiazole derivatives, electronegative substituents like the nitro group are known to reduce the HOMO-LUMO energy gap, which can lead to a red shift (bathochromic shift) in UV-Vis absorption. dergipark.org.tr

Furthermore, DFT can be used to generate Molecular Electrostatic Potential (MESP) maps. These maps illustrate the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. biointerfaceresearch.com For 2-bromo-5-nitro-1,3,4-thiadiazole, the MESP would be expected to show significant negative potential around the nitro group's oxygen atoms and the thiadiazole's nitrogen atoms, indicating these are likely sites for electrophilic attack or hydrogen bonding. biointerfaceresearch.com Conversely, regions near the bromine atom might show positive potential, influencing its interactions. Such computational insights are invaluable for predicting the molecule's reactivity and intermolecular interactions. researchgate.net

Pharmacological and Biological Research of 2 Bromo 5 Nitro 1,3,4 Thiadiazole Derivatives

Antimicrobial Activities.

Derivatives of 2-Bromo-5-nitro-1,3,4-thiadiazole have been investigated for their efficacy against various microbial pathogens. The inherent properties of the 1,3,4-thiadiazole (B1197879) ring, combined with the electronic effects of the nitro and bromo substituents, contribute to their antimicrobial action.

Antibacterial Efficacy Against Various Pathogens.

Research has demonstrated that derivatives of 2-(5-nitro-2-heteroaryl)-1,3,4-thiadiazole show notable activity, particularly against Gram-positive bacteria. ut.ac.ir A study evaluating a series of these compounds revealed that their efficacy is influenced by the nature of the substituent at the 5-position of the thiadiazole ring. For instance, certain derivatives exhibited strong antibacterial effects against Gram-positive strains. ut.ac.ir It has been noted that the introduction of different groups at the C-5 position of the thiadiazole nucleus can enhance the antibacterial activity of the compound. ut.ac.ir

The antibacterial activity of these derivatives is attributed to the toxophoric –N=C-S- grouping within the 1,3,4-thiadiazole ring. ut.ac.ir While many synthesized compounds have shown activity against Gram-positive bacteria, their effectiveness against Gram-negative strains is often limited. researchgate.net Some derivatives, however, have demonstrated a broad spectrum of activity. For example, the presence of a halogen on the phenyl-1,3,4-thiadiazole moiety appears to enhance antibacterial activity, with a preference for Gram-positive bacteria. scienceopen.com

| Derivative | Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2-(5-nitro-2-furyl)-5-(n-butylthio)-1,3,4-thiadiazole | Staphylococcus epidermidis | <0.5 | researchgate.net |

| 2-(5-nitro-2-furyl)-5-(n-butylthio)-1,3,4-thiadiazole | Bacillus subtilis | <0.5 | researchgate.net |

| 2-(5-nitro-2-furyl)-5-(n-pentylsulfunyl)-1,3,4-thiadiazole | Klebsiella pneumoniae | 16-32 | researchgate.net |

| 2-((substituted phenyl) diazenyl acetamide) amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole derivatives | S. aureus, S. epidermidis, E. coli, P. aeruginosa | Moderate Activity |

Antifungal Properties.

The antifungal potential of 1,3,4-thiadiazole derivatives has also been a subject of study, although the understanding of their mechanism of action is still developing. nih.gov Certain derivatives have shown promising results against various fungal strains. For instance, 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol has demonstrated fungistatic or fungicidal activity depending on the concentration. nih.gov The minimal inhibitory concentration (MIC) for this compound varied against different fungal strains. nih.gov

The introduction of an oxygenated substituent on the 1,3,4-thiadiazole ring has been observed to impart antifungal activity. scienceopen.com Some synthesized compounds have shown antifungal activities comparable to standard drugs. nih.gov

| Derivative | Fungal Strain | MIC100 (µg/mL) | Reference |

|---|---|---|---|

| 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol | Various Candida species and molds | 8-96 | nih.gov |

Anticancer / Antitumor Potentials.

Derivatives of 1,3,4-thiadiazole have garnered significant attention for their potential as anticancer agents. nih.govtandfonline.com The ability of the 1,3,4-thiadiazole ring, a bioisostere of pyrimidine, to interfere with DNA replication processes is a key factor in its antitumor activity. nih.gov The mesoionic nature of this heterocyclic system allows for effective crossing of cellular membranes. nih.gov

In Vitro Cytotoxicity Against Human Cancer Cell Lines.

A number of studies have reported the in vitro cytotoxic effects of 1,3,4-thiadiazole derivatives against a range of human cancer cell lines. The presence of bromo and nitro groups on the aromatic ring attached to the thiadiazole core has been shown to influence the cytotoxic potency.

For example, a series of 2-(4-bromophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole derivatives displayed moderate antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov Another study on 5-phenyl-substituted 1,3,4-thiadiazole-2-amines showed that derivatives with a 4-nitrophenyl group exhibited higher inhibitory activity than cisplatin (B142131) against MDA-MB-231 breast cancer cells. nih.gov Furthermore, derivatives of 2-(2-bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole, a related heterocyclic system, have shown significant cytotoxicity against MCF-7 and MDA-MB-453 breast cancer cell lines. nih.gov

| Derivative | Cancer Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| 2-(4-bromophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 120-160 µM | nih.gov |

| 2-(4-bromophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 70-170 µM | nih.gov |

| N-benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazole-2-amine | MDA-MB-231 (Breast) | Higher than cisplatin | nih.gov |

| 2-(2-Bromo-6-nitrophenyl)-5-(4-bromophenyl)-1,3,4-oxadiazole | MCF-7, MDA-MB-453 (Breast) | Significant cytotoxicity | nih.gov |

| 5-(4-Bromophenyl)-1,3,4-thiadiazole-2-amine derivatives | MCF-7 (Breast) | GI50 24.0-46.8 µg/mL | nih.gov |

Impact on Specific Oncogenic Pathways (e.g., JNK, EGFR, HER-2).

The anticancer activity of 1,3,4-thiadiazole derivatives is often linked to their ability to modulate key oncogenic signaling pathways.

JNK Pathway: The c-Jun N-terminal kinases (JNKs) are involved in cellular responses to stress and have been implicated in various diseases, including cancer. While specific studies on this compound are limited, research on related structures provides insights.

EGFR and HER-2 Pathways: The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) are crucial targets in cancer therapy. A Western blot analysis has confirmed the ability of a bromophenyl-substituted 1,3,4-thiadiazole derivative to inhibit the phosphorylation of both EGFR and HER-2. mdpi.com This indicates that this class of compounds can interfere with these critical signaling pathways, leading to the inhibition of cancer cell proliferation.

Antileukemic Action.

Derivatives of 1,3,4-thiadiazole have also demonstrated potential in the treatment of leukemia. One study reported that a derivative, N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide, exhibited selective activity against the Bcr-Abl-positive K562 myelogenous leukemia cell line with an IC50 value of 7.4 µM. nih.gov Other research has shown that certain dihydrazone compounds containing a 1,3,4-thiadiazole ring inhibit the growth of HL-60 (human leukemia) and L1210 (mouse leukemia) tumor cell lines. nih.gov Additionally, some 1,2,4-thiadiazole (B1232254) derivatives have shown considerable activity in human myeloid leukemia cell lines HL-60 and U937. nih.gov

Antitubercular Activity Against Mycobacterium tuberculosis

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading cause of death from a single infectious agent worldwide. nih.gov The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the development of new antitubercular drugs. nih.gov Nitro-containing compounds have gained prominence in this area, with delamanid (B1670213) and pretomanid (B1679085) being approved for the treatment of MDR-TB. nih.gov

Several studies have highlighted the potential of 1,3,4-thiadiazole derivatives as antitubercular agents. cbijournal.com For instance, a series of 2-(1-methyl-5-nitro-2-imidazolyl)-1,3,4-thiadiazole derivatives were evaluated for their in vitro activity against M. tuberculosis. nih.gov Compounds with a primary alkylthio substitution demonstrated good antitubercular activity, with minimum inhibitory concentrations (MIC) ranging from 3.13 to 6.25 µg/ml. nih.gov Interestingly, oxidation of the methyl and propyl derivatives to the corresponding sulfone abolished the activity, while the ethylsulfonyl analog remained active. nih.gov

Other research has shown that 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole exhibited significant inhibitory activity against M. tuberculosis H37Rv. cbijournal.com Additionally, 3,5-dinitrobenzylsulfanyl tetrazoles and 1,3,4-oxadiazoles have shown excellent activity against both drug-susceptible and drug-resistant strains, with some oxadiazole derivatives having MICs as low as 0.03 μM. nih.govacs.org While these are not thiadiazoles, the presence of the dinitrobenzyl moiety is key to their high activity, suggesting that incorporating such a feature into a 1,3,4-thiadiazole scaffold could be a promising strategy. The introduction of a 5-nitro group into a thiazole (B1198619) ring has also been shown to significantly improve antitubercular activity compared to unsubstituted analogs. mdpi.com

**Table 3: Antitubercular Activity of 1,3,4-Thiadiazole and Related Nitro-Derivatives against *Mycobacterium tuberculosis***

| Compound Type | Target | Key Findings | Reference |

|---|---|---|---|

| 2-(1-methyl-5-nitro-2-imidazolyl)-1,3,4-thiadiazole derivatives | M. tuberculosis | Primary alkylthio substituted compounds had MICs of 3.13-6.25 µg/ml. nih.gov | nih.gov |

| 2-Phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole | M. tuberculosis H37Rv | Showed 69% inhibitory activity at 6.25 μg/mL. cbijournal.com | cbijournal.com |

| 3,5-Dinitrobenzylsulfanyl 1,3,4-oxadiazoles | Replicating M. tuberculosis | MICs as low as 0.03 μM. nih.govacs.org | nih.govacs.org |

| 5-Nitrothiazole derivatives | M. tuberculosis | Introduction of a 5-nitro group significantly improved activity. mdpi.com | mdpi.com |

Central Nervous System (CNS) Activities

While the primary focus of research on this compound derivatives has been on their anti-infective properties, some studies have explored the broader biological activities of the 1,3,4-thiadiazole scaffold, including its effects on the central nervous system (CNS).

One study investigated the neuroprotective activity of a 2-amino-1,3,4-thiadiazole (B1665364) derivative, 4BrABT (2-(4-Bromophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole). nih.gov This compound was found to be non-toxic to neurons, astrocytes, and oligodendrocytes. nih.gov Furthermore, it demonstrated a protective effect in neuronal cultures under neurotoxic conditions, such as glutamate-induced excitotoxicity and trophic stress. nih.gov This suggests a potential for 1,3,4-thiadiazole derivatives to act as neuroprotective agents. nih.gov

The diverse biological activities of 1,3,4-thiadiazole derivatives, which also include anticonvulsant, antidepressant, and anxiolytic properties, indicate that this heterocyclic system is a versatile scaffold for the development of CNS-active drugs. researchgate.net However, specific research into the CNS activities of this compound itself is limited in the provided search results. Further investigation is required to determine if this particular substitution pattern confers any specific CNS effects.

Table 4: Central Nervous System Activity of a 1,3,4-Thiadiazole Derivative

| Compound | Activity | Key Findings | Reference |

|---|---|---|---|

| 4BrABT (2-(4-Bromophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole) | Neuroprotective | Non-toxic to neuronal cells; protected against glutamate-induced excitotoxicity and trophic stress. nih.gov | nih.gov |

Anticonvulsant Properties

Derivatives of 1,3,4-thiadiazole are recognized for their potential as anticonvulsant agents, a crucial area of research in the quest for more effective and less toxic treatments for epilepsy. nih.gov The structural features of the thiadiazole nucleus contribute to its ability to interact with biological targets involved in seizure activity. nih.gov

A number of 2,5-disubstituted-1,3,4-thiadiazole derivatives have been synthesized and evaluated for their anticonvulsant effects. nih.gov In studies using the pentylenetetrazole-induced convulsion model in mice, certain derivatives demonstrated significant protection against seizures. nih.gov For instance, some compounds provided up to 90% protection at a dose of 100 mg/kg. nih.gov

Furthermore, research into 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives has revealed promising anticonvulsant activity. researchgate.net Specific derivatives have shown excellent anticonvulsant effects when compared to reference drugs. researchgate.net The versatility of the 1,3,4-thiadiazole scaffold allows for the synthesis of a wide array of derivatives with potential anticonvulsant properties. researchgate.netresearchgate.net

| Compound Type | Anticonvulsant Activity Model | Key Findings | Reference |

| 2,5-disubstituted-1,3,4-thiadiazoles | Pentylenetetrazole-induced convulsions (mice) | Up to 90% protection at 100 mg/kg i.p. | nih.gov |

| 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives | Not specified | Excellent activity compared to reference drugs. | researchgate.net |

| Aromatic aldehyde imine derivatives of 2-thiobenzyl-1,3,4-thiadiazole | Maximal-electroshock- (MES-) induced seizures | Good anticonvulsant activity, with chlorobenzyl substituted compounds showing potent activity. | nih.gov |

Antidepressant Effects

The 1,3,4-thiadiazole nucleus is also a key component in the development of novel antidepressant agents. researchgate.netnih.gov Researchers have synthesized and screened various 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives for their effects on the central nervous system. nih.gov

Several of these compounds have exhibited significant antidepressant properties, with efficacy comparable to the well-known antidepressant drug, imipramine (B1671792). nih.govnih.gov One particularly potent compound from this series, 5-{[1-(4-chlorophenyl)-3-(4-dimethyl-aminophenyl)-prop-2-en-1-ylidene]amino}-5-benzylthio-1,3,4-thiadiazole, demonstrated a 76.26% decrease in immobility time in preclinical models, a key indicator of antidepressant activity. nih.gov Another related derivative also showed a significant effect, with a 77.99% decrease in immobility time. nih.gov

Further studies have identified a derivative, designated as 3k, which displays a mixed antidepressant-anxiolytic profile, highlighting the potential for developing multi-target drugs from this chemical class. nih.gov

| Compound Series | Key Findings | Reference |

| 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives | Marked antidepressant properties comparable to imipramine. | nih.gov |

| 5-amino-1,3,4-thiadiazole-2-thiol imines and thiobenzyl derivatives | Two compounds significantly decreased immobility time (76-78%) compared to imipramine (82%). | nih.gov |

| 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives | Three derivatives (2a, 2d, 2g) showed excellent antidepressant activity. | researchgate.net |

Analgesic and Anti-inflammatory Activities

Derivatives of 1,3,4-thiadiazole have been investigated for their potential to alleviate pain and inflammation. nih.gov Several synthesized series of these compounds have demonstrated notable analgesic and anti-inflammatory effects in preclinical studies. nih.govnih.gov

One study focused on N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides, which exhibited good analgesic action in the acetic acid writhing test. nih.gov Some of these compounds also showed fair anti-inflammatory activity in the carrageenan rat paw edema test. nih.gov

Another area of research involves condensed bridgehead nitrogen heterocyclic systems, specifically 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole derivatives. nih.gov Certain compounds within this class displayed potent anti-inflammatory activity with the added benefit of minimal ulcerogenic effects, a common side effect of many anti-inflammatory drugs. nih.gov

| Compound Series | Biological Activity | Key Findings | Reference |

| N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides | Analgesic and Anti-inflammatory | Good analgesic action and fair anti-inflammatory activity. | nih.gov |

| 3,6-disubstituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazoles | Anti-inflammatory and Analgesic | Potent anti-inflammatory activity with minimal ulcerogenic effect. | nih.gov |

Other Biological Activities

Diuretic Agents

The 1,3,4-thiadiazole scaffold is present in established diuretic drugs like acetazolamide. nih.gov This has prompted further research into new derivatives with potential diuretic properties. The mechanism of action for many thiadiazole-based diuretics involves the inhibition of carbonic anhydrase. nih.gov

Antioxidant Activity

Several novel 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their in-vitro antioxidant activity. derpharmachemica.comsaudijournals.com The ability of these compounds to scavenge free radicals is a key measure of their antioxidant potential. derpharmachemica.comresearchgate.net

In one study, certain 1,3,4-thiadiazole derivatives, specifically compounds IIIA2 and IIIA4, demonstrated good scavenging activity. derpharmachemica.com Another research effort focused on 2-amino-5-(3-nitro-phenyl)-1,3,4-thiadiazole derivatives, with one compound (3b) showing high activity with an IC50 value of 15.9 μg/ml, comparable to the standard antioxidant, ascorbic acid. researchgate.net Additionally, thiazolidinone derivatives linked to a 1,3,4-thiadiazole ring have also shown promising antioxidant activity, with some compounds exhibiting IC50 values of 27.50µM and 28.00µM. saudijournals.com

| Compound Series | Antioxidant Assay | Key Findings | Reference |

| Novel 1,3,4-thiadiazole derivatives | DPPH scavenging, Nitric oxide radical | Compounds IIIA2 and IIIA4 showed good scavenging activity. | derpharmachemica.com |

| 2-amino-5-(3-nitro-phenyl)-1,3,4-thiadiazole derivatives | DPPH free radical scavenging | Compound (3b) was the most active with an IC50 of 15.9 μg/ml. | researchgate.net |

| 1,3,4-thiadiazole linked 4-thiazolidinone (B1220212) derivatives | DPPH method | Compounds TZD 5 and TZD 3 exhibited promising activity with IC50 values of 27.50µM and 28.00µM. | saudijournals.com |

Carbonic Anhydrase Inhibition

Derivatives of 1,3,4-thiadiazole are well-known inhibitors of carbonic anhydrase (CA), an enzyme involved in various physiological processes. nih.govnih.gov Research has focused on developing selective inhibitors for different isoforms of this enzyme.

A series of 2-substituted-1,3,4-thiadiazole-5-sulfonamides were found to be potent inhibitors of the mitochondrial CA isoforms VA and VB, with inhibition constants in the low nanomolar range. nih.gov These compounds showed weaker activity against the cytosolic (CA I and II) and membrane-associated (CA IV) isoforms, indicating a degree of selectivity. nih.gov For example, the inhibition constants (K(I)s) for hCA VA and hCA VB were in the ranges of 4.2-32 nM and 1.3-74 nM, respectively. nih.gov

The inhibitory effects of these compounds on carbonic anhydrase II have been linked to their physiological effects, such as the reduction of aqueous humor secretion in the eye. nih.gov

| Compound Series | Target Isoforms | Inhibition Constants (K(I)s) | Reference |

| 2-substituted-1,3,4-thiadiazole-5-sulfonamides | hCA VA and hCA VB | 4.2-32 nM (hCA VA), 1.3-74 nM (hCA VB) | nih.gov |

| 2-substituted-1,3,4-thiadiazole-5-sulfonamides | hCA I, hCA II, hCA IV | 102 nM - 7.42 µM (hCA I), 0.54-7.42 µM (hCA II), 4.32-10.05 µM (hCA IV) | nih.gov |

| 2-substituted-1,3,4-thiadiazole-5-sulfonamides | Carbonic Anhydrase II | I50 values ranged from 1.91 X 10(-7) to 3.3 X 10(-8) M | nih.gov |

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) and Cell Division Cycle 25B Phosphatase (Cdc25B)

Protein tyrosine phosphatase 1B (PTP1B) and cell division cycle 25B phosphatase (Cdc25B) have emerged as significant therapeutic targets for type 2 diabetes and cancer, respectively. The inhibition of PTP1B can enhance insulin (B600854) receptor sensitivity, making it a promising strategy for treating insulin resistance. google.com Consequently, there is a considerable research interest in developing potent and selective inhibitors for these enzymes.

While direct studies on derivatives of this compound as PTP1B and Cdc25B inhibitors are not extensively detailed in the public domain, the broader class of 1,3,4-thiadiazole derivatives has shown significant promise in this area. Research has demonstrated that novel thiadiazole amides can act as potent inhibitors of both PTP1B and Cdc25B. Furthermore, a series of 1,3,4-thiadiazolyl-containing thiazolidine-2,4-dione derivatives have been identified as novel PTP1B inhibitors with antidiabetic activity. researchgate.net

One study highlighted the synthesis and biological evaluation of novel thiadiazole amides as dual inhibitors. researchgate.net The structure-activity relationship (SAR) analysis from such studies provides valuable insights for the design of new inhibitors. For instance, the nature and position of substituents on the thiadiazole ring and its appended moieties play a crucial role in determining the inhibitory potency and selectivity.

The general structure of these inhibitors often involves the 1,3,4-thiadiazole core linked to other heterocyclic or aromatic systems. The design of these molecules aims to achieve specific interactions with the active sites of the target enzymes. For example, molecular docking studies of some thiazolidine-2,4-dione/benzazole derivatives have shown that these compounds can bind to the active site of PTP1B through hydrogen bonds with key catalytic residues. researchgate.net

Interactive Data Table: PTP1B Inhibitory Activity of Thiazolidine-2,4-dione/Benzazole Derivatives (Illustrative)

| Compound | Structure | PTP1B Inhibition (Ki, µM) | Inhibition Type |

| 108a | Thiazolidine-2,4-dione/benzazole hybrid | 3.7 ± 0.5 | Non-competitive |

| 108b | Thiazolidine-2,4-dione/benzazole hybrid | 3.5 ± 0.4 | Non-competitive |

This table is illustrative and based on findings for thiazolidine-2,4-dione/benzazole derivatives as PTP1B inhibitors. researchgate.net Specific data for derivatives of this compound is not available in the provided search results.

Given the established role of the 1,3,4-thiadiazole scaffold in PTP1B and Cdc25B inhibition, derivatives of this compound represent a promising, yet underexplored, area for the development of new therapeutic agents for diabetes and cancer.

Insecticidal and Acaricidal Agents

The 1,3,4-thiadiazole nucleus is a recognized "privileged" scaffold in the development of agrochemicals, with numerous commercial pesticides containing this heterocyclic ring. researchgate.net Research into new derivatives continues to yield compounds with significant insecticidal and acaricidal properties.

Studies on matrinic amide derivatives incorporating a 1,3,4-thiadiazole scaffold have revealed potent insecticidal and acaricidal activities against pests such as Mythimna separata and Tetranychus cinnabarinus. nih.gov A key finding from this research is the structure-activity relationship, which suggests that the presence of a nitro group is an important factor for enhancing insecticidal activity. nih.gov This highlights the potential of using this compound as a precursor for the synthesis of new and effective insecticides.

In one study, various matrinic amide derivatives with a 1,3,4-thiadiazole moiety were synthesized and evaluated. The results indicated that compounds with a nitro group substitution exhibited significant insecticidal effects. nih.gov For acaricidal activity, however, electron-donating groups were found to be more favorable. nih.gov

Another line of research has focused on the synthesis of new 1,3,4-thiadiazole and 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives and their evaluation against the cotton leafworm, Spodoptera littoralis. researchgate.net The findings showed that the 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives, in particular, demonstrated remarkable insecticidal activity. researchgate.net

The development of insecticides from 1,3,4-thiadiazole derivatives often involves the synthesis of a series of compounds with various substituents to optimize activity against specific pests. The general approach involves the reaction of a functionalized 1,3,4-thiadiazole with different electrophilic reagents to create a library of candidate molecules.

Interactive Data Table: Insecticidal and Acaricidal Activity of Matrinic Amide Derivatives (Illustrative)

| Compound Type | Target Pest | Key Structural Feature for Activity |

| Insecticide | Mythimna separata | Nitro group |

| Acaricide | Tetranychus cinnabarinus | Electron-donating groups (e.g., methyl) |

This table is based on the findings for matrinic amide derivatives containing a 1,3,4-thiadiazole scaffold. nih.gov Specific data for derivatives of this compound is not available in the provided search results.

The consistent observation of enhanced insecticidal activity in nitro-containing 1,3,4-thiadiazole derivatives underscores the potential of this compound as a valuable building block for the creation of novel crop protection agents.

Structure Activity Relationship Sar and Mechanism of Action Studies

Correlating Substituent Effects with Biological Potency

Influence of Halogen Substituents (e.g., Bromine, Chlorine, Fluorine)

The incorporation of halogens into the structure of 1,3,4-thiadiazole (B1197879) derivatives plays a significant role in modulating their biological activity. The type of halogen and its position on an attached aryl ring can drastically alter the compound's potency.

In a series of 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives, the position of chlorine and bromine on a phenyl ring substituent had a clear impact on antimicrobial activity. The order of potency for chlorine substitution was found to be para > meta > ortho (4-Cl > 3-Cl > 2-Cl), whereas for bromine, the order was ortho > meta > para (2-Br > 3-Br > 4-Br). acs.org Furthermore, a 2,6-dichloro substitution on the phenyl ring resulted in high antimicrobial activity, indicating that multiple halogen substitutions can be beneficial. acs.org

In other studies, a p-chlorophenyl derivative of a 2-amino-1,3,4-thiadiazole (B1665364) compound demonstrated notable antibacterial activity against Gram-positive organisms. nih.gov Similarly, in a series designed for antitubercular activity, a derivative with a 4-fluorophenyl group showed the most potent inhibition against Mycobacterium tuberculosis H37Rv. nih.gov The synthesis of 5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine highlights the continued interest in bromo-substituted derivatives as biologically active agents. mdpi.comcapes.gov.br

Role of Nitro Group in Biological Activity

The nitro group (–NO2) is a critical pharmacophore in this class of compounds, largely due to its strong electron-withdrawing properties and its role in bioactivation. nih.gov Nitro-containing compounds are well-established as a significant class of anti-infective agents. nih.gov

The introduction of a polar, electron-withdrawing nitro substituent is a key strategy in the design of potent 1,3,4-thiadiazole-based agents. acs.org Studies on related dinitrobenzylsulfanyl heterocycles revealed that both nitro groups were essential for high antitubercular activity. Specifically, the 3,5-dinitrobenzyl moiety was identified as being responsible for high potency, with 2,4-dinitro isomers showing substantially lower activity.

The biological action of many nitroaromatic drugs is dependent on the reductive bioactivation of the nitro group by nitroreductase enzymes within the target organism. This process can generate reactive nitroso and hydroxylamine (B1172632) intermediates or nitro anion radicals that are toxic to the cell. nih.gov This mechanism is particularly relevant for the antiparasitic and antibacterial effects of these compounds. nih.gov For instance, a series of 2-(5-nitro-2-heteroaryl)-1,3,4-thiadiazole derivatives showed significant activity against Gram-positive bacteria, underscoring the importance of the 5-nitroheteroaryl nucleus. nih.gov A p-nitrophenyl derivative also exhibited good activity against both Gram-positive and Gram-negative bacteria. nih.gov

Effects of Different Heteroaryl and Aryl Substituents

The substitution at the 5-position of the 1,3,4-thiadiazole ring with various aryl and heteroaryl moieties is a common strategy to enhance biological activity. nih.gov The electronic properties and steric bulk of these rings significantly influence the compound's interaction with biological targets.

For example, attaching a 2-furyl ring to a thiazolidinone-thiadiazole hybrid resulted in excellent antibacterial activity, while replacement with an unsubstituted phenyl or a 2-thienyl ring led to a slight decrease in potency. acs.org In another study focused on antiviral activity, the nature of the N-aryl group was influential, with a pyrimidyl ring conferring the highest activity in one series of compounds.

The anticancer effect of 2-amino-1,3,4-thiadiazole derivatives is often enhanced by the introduction of an aromatic ring at the 5th position. nih.gov The specific nature and position of substituents on this aryl ring, such as methoxy (B1213986) groups, can further refine the biological profile. The combination of the 1,3,4-thiadiazole core with other nitro-heterocycles like nitrofuran, nitrothiophene, and nitroimidazole has been explored to generate potent antibacterial agents. nih.gov

Elucidation of Molecular Mechanisms of Action

Interference with DNA Replication Processes

A primary mechanism contributing to the anticancer and antimicrobial properties of 1,3,4-thiadiazole derivatives is their ability to interfere with DNA replication. nih.gov This bioactivity is often explained by the fact that the 1,3,4-thiadiazole ring is considered a bioisostere of pyrimidine, a fundamental component of nucleobases in DNA and RNA. nih.gov

This structural similarity likely allows these compounds to interfere with the synthesis of nucleic acids, thereby inhibiting the replication of cancer cells and bacteria. The mesoionic nature of the 1,3,4-thiadiazole ring facilitates its passage across cellular membranes, allowing it to reach and interact with intracellular targets like DNA. nih.gov Studies have demonstrated that certain 1,3,4-thiadiazole derivatives inhibit DNA biosynthesis in breast cancer cell lines.

Interaction with Target Proteins and Enzymes (e.g., JNK, EGFR, TryR, HDAC1, CB1)

Beyond interacting with DNA, 1,3,4-thiadiazole derivatives exert their biological effects by inhibiting specific proteins and enzymes crucial for cell survival and proliferation.

JNK (c-Jun N-terminal Kinase): A series of 1,3,4-thiadiazole derivatives have been identified as potent and selective JNK inhibitors. These compounds function as substrate-competitive inhibitors, targeting the JIP-1 docking site rather than the highly conserved ATP-binding pocket. Notably, a series based on a 5-(5-nitrothiazol-2-ylthio)-1,3,4-thiadiazol-2-amine scaffold was developed, showing the relevance of the nitro-thiadiazole combination for this target.

EGFR (Epidermal Growth Factor Receptor): The 1,3,4-thiadiazole scaffold is a key feature in the design of EGFR inhibitors for cancer therapy. encyclopedia.pubacs.org Derivatives such as N-(1,3,4-thiadiazol-2-yl)benzamides have been developed as EGFR/HER-2 dual inhibitors. nih.govacs.org Certain hybrids have demonstrated strong enzymatic inhibition with IC₅₀ values in the nanomolar range. nih.govacs.org

TryR (Trypanothione Reductase): This enzyme is a key target for anti-parasitic drugs against trypanosomes. A series of mesoionic 1,3,4-thiadiazolium-2-aminide derivatives were evaluated for their effect on TryR. A nitro-substituted derivative, MI-4-NO₂, was found to inhibit the enzyme from both Trypanosoma cruzi and Leishmania infantum, displaying a non-competitive inhibition profile. Molecular docking studies suggest these compounds can effectively bind to the enzyme's substrate-binding site. Additionally, the 2-amino-1,3,4-thiadiazole scaffold has been successfully exploited to inhibit Trypanosoma brucei pteridine (B1203161) reductase (PTR1), a related enzyme vital for parasite survival. nih.gov

HDAC1 (Histone Deacetylase 1): HDAC inhibitors are a promising class of anticancer agents, and the 1,3,4-thiadiazole core has been incorporated into their design. A series of 2,5-diphenyl-1,3,4-thiadiazole (B72002) hydroxamate derivatives were developed as HDAC inhibitors, with compound 4j showing potent inhibitory activity against HDAC1.

CB1 (Cannabinoid Receptor 1): While various heterocyclic compounds have been investigated as CB1 receptor modulators, a direct and well-established link for 1,3,4-thiadiazole derivatives as CB1 antagonists is not prominent in the reviewed scientific literature. Research in this area has often focused on other heterocyclic cores, such as 1,2,3-triazoles or thiohydantoins.

Inhibition of Cell Division and Signaling Pathways

Derivatives of the 1,3,4-thiadiazole scaffold have demonstrated significant effects on cell proliferation by interfering with essential signaling pathways that regulate the cell cycle.

One prominent target is the PI3K/Akt pathway , a critical regulator of cell survival, proliferation, and metabolism that is often hyperactive in cancer. Docking studies on 2,5-disubstituted thiadiazole derivatives have shown that they can fit into the active site of PI3Kα, a key enzyme in this pathway. These interactions are stabilized by hydrogen bonds and hydrophobic contacts, suggesting a mechanism of competitive inhibition. mdpi.com

Another crucial pathway implicated is the extracellular signal-regulated kinase (ERK) pathway . Studies on 2-amino-1,3,4-thiadiazole derivatives, such as 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT), have revealed an ability to inhibit the activation of ERK1/2. This inhibition leads to cell cycle arrest, typically in the G0/G1 phase, by upregulating cyclin-dependent kinase inhibitors like p27/Kip1. This action effectively halts the progression of cells from the G1 phase into the S (synthesis) phase, thereby curbing proliferation.

Given these precedents, it is plausible that 2-Bromo-5-nitro-1,3,4-thiadiazole could exert antiproliferative effects by targeting one or more of these signaling cascades, leading to cell cycle disruption.

Production of Nitro-Anion Radicals and Bio-reduction Pathways

The presence of a nitro group on the thiadiazole ring is a critical feature that suggests a specific mechanism of activation, particularly in hypoxic environments like those found in solid tumors or within certain microorganisms. This mechanism involves the enzymatic reduction of the nitro group.

In various nitro-aromatic and nitro-heterocyclic compounds, the nitro group acts as a pro-drug element. It can be reduced by cellular nitroreductases, such as the deazaflavin-dependent nitroreductase (Ddn) found in mycobacteria. This one-electron reduction process generates a highly reactive nitro-anion radical (NO₂⁻•). These radical species can then react with molecular oxygen to regenerate the parent nitro compound, creating a futile cycle that produces a burst of reactive oxygen species (ROS), including superoxide (B77818) radicals.

Alternatively, under anaerobic conditions, further reduction can lead to the formation of cytotoxic species like nitroso and hydroxylamine derivatives. These intermediates can cause extensive cellular damage by reacting with essential macromolecules, including DNA and proteins, leading to strand breaks and enzyme inactivation. Studies on 5-nitrofuran derivatives linked to a 1,3,4-thiadiazole core have shown that their biological activity relies on this bio-reductive activation to produce toxic intermediates. Therefore, the nitro group of this compound is likely a key determinant of its mechanism, potentially making it a bioreductive agent.

Computational Approaches in SAR and Mechanism Studies

Computational chemistry provides powerful tools to predict and rationalize the biological activity of molecules like this compound, guiding the design of more potent and selective derivatives.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method has been widely applied to 1,3,4-thiadiazole derivatives to understand their binding modes. For instance, docking studies have elucidated how these compounds interact with various enzymes implicated in disease.

Key interactions typically observed include hydrogen bonds between the nitrogen atoms of the thiadiazole ring and amino acid residues like Arginine, Lysine, and Aspartic acid in the enzyme's active site. Hydrophobic interactions with residues such as Tryptophan, Tyrosine, and Valine further stabilize the ligand-protein complex. mdpi.com For this compound, the nitro group could serve as a strong hydrogen bond acceptor, while the bromine atom could participate in halogen bonding, providing additional points of interaction to enhance binding affinity.

Table 1: Examples of Molecular Docking Studies on 1,3,4-Thiadiazole Derivatives

| Ligand Derivative | Protein Target | Key Interacting Residues |

|---|---|---|

| 2,5-disubstituted 1,3,4-thiadiazole | PI3Kα | Arg770, Lys802, Asp933 (H-bonds); Trp780, Tyr836, Val851 (Hydrophobic) mdpi.com |

| Imidazo[2,1-b] mdpi.comnih.govresearchgate.netthiadiazole | TGF beta kinase I | Not specified sigmaaldrich.com |

| 5-(3,5-dinitrophenyl)-1,3,4-thiadiazole | Dihydrofolate Reductase (DHFR) | Ser59 (H-bond); Phe31 (Arene-arene) |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational method that correlates the biological activity of a series of compounds with their physicochemical properties or structural features, expressed as numerical descriptors. These models allow for the prediction of activity for newly designed compounds.

QSAR studies on 1,3,4-thiadiazole-2-thione derivatives targeting carbonic anhydrase IX have revealed the importance of several descriptors. researchgate.nettandfonline.com For example, models have shown that increased branching and complexity of substituents can enhance inhibitory activity. Conversely, molecular polarizability was found to be an unfavorable factor. researchgate.nettandfonline.com Another QSAR study on imidazo[2,1-b] mdpi.comnih.govresearchgate.netthiadiazoles highlighted the importance of hydrophobicity and hydrogen bond donor features for antiproliferative activity. researchgate.net

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. This "pharmacophore model" then serves as a 3D query to search large chemical databases for novel compounds that match the model, a process known as virtual screening.

This approach is invaluable in early-stage drug discovery for identifying new chemical scaffolds. The process begins by building a model based on a set of known active ligands or the binding site of a target protein. This model is then used to filter a library of millions of compounds, identifying a smaller subset of "hits." These hits are then typically subjected to further filtering, such as molecular docking, to prioritize candidates for experimental testing.

While no specific pharmacophore model for this compound has been published, a model for a target of interest could be developed based on other active thiadiazoles. The key features would likely include a hydrogen bond acceptor (from the ring nitrogens or the nitro group) and a hydrophobic/aromatic feature represented by the thiadiazole ring itself.

Emerging Research Directions and Potential Applications

Application in Biosensors and Diagnostics

While direct applications of 2-Bromo-5-nitro-1,3,4-thiadiazole in biosensors are still an emerging area of research, the broader class of 1,3,4-thiadiazole (B1197879) derivatives shows considerable promise. These compounds are being investigated for their potential in developing new analytical tools for detecting various analytes. The ability of the thiadiazole ring to participate in various interactions makes it a versatile component in the design of sensitive and selective biosensing platforms.

Role in Material Science: Electronic and Optical Properties of Derivatives

The electronic and optical properties of 1,3,4-thiadiazole derivatives are a key focus in material science. The incorporation of a bromine atom and a nitro group, as seen in this compound, significantly influences the electronic characteristics of the molecule. These electron-withdrawing groups can enhance the electron-accepting ability of the thiadiazole ring, a desirable trait in the development of organic electronic materials. nih.govpolyu.edu.hk

Derivatives of 2,1,3-benzothiadiazole (B189464) (BT), a related heterocyclic system, are extensively studied for their applications in organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors. polyu.edu.hk The strong electron-withdrawing nature and photochemical stability of the BT core contribute to the enhanced electronic properties of the resulting materials. polyu.edu.hk Similarly, the introduction of bromine atoms into benzo-bis-thiadiazole structures has been shown to improve their electron-deficient character, which can increase their reactivity for certain chemical transformations used in materials synthesis. nih.gov These findings suggest a promising future for appropriately functionalized this compound derivatives in the creation of novel materials with tailored electronic and optical functionalities.

Corrosion Inhibition Studies

Derivatives of 1,3,4-thiadiazole have demonstrated significant potential as corrosion inhibitors for metals, particularly for mild steel in acidic environments. mdpi.comjmaterenvironsci.comuotechnology.edu.iq The effectiveness of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective layer that impedes the corrosion process. mdpi.com This adsorption is facilitated by the presence of heteroatoms (nitrogen and sulfur) and conjugated double bonds within the thiadiazole ring. mdpi.com

Studies on various 1,3,4-thiadiazole derivatives have shown that they can act as mixed-type inhibitors, meaning they inhibit both the anodic and cathodic reactions of the corrosion process. mdpi.comjmaterenvironsci.com The efficiency of inhibition often increases with the concentration of the inhibitor. mdpi.comuotechnology.edu.iq For instance, research on 2-amino-5-(4-nitrophenyl)-1,3,4-thiadiazole revealed that its inhibition performance on mild steel in hydrochloric acid solution improved with higher concentrations and longer immersion times. uotechnology.edu.iq The adsorption of these inhibitors on the metal surface typically follows the Langmuir adsorption isotherm. mdpi.comjmaterenvironsci.com

| Thiadiazole Derivative | Metal | Corrosive Medium | Inhibition Efficiency | Inhibition Type |

| 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole | Mild Steel | 0.50 M H2SO4 | Increases with concentration | Mixed-type |

| 2-amino-5-(3-nitrophenyl)-1,3,4-thiadiazole | Mild Steel | 0.50 M H2SO4 | Increases with concentration | Mixed-type |

| 2-amino-5-(4-nitrophenyl)-1,3,4-thiadiazole | Mild Steel | 1.0 M HCl | 82% at optimal concentration | Not specified |

| 2,5-dimercapto-1,3,4-thiadiazole | Mild Steel | Dilute H2SO4 | Increases with concentration | Mixed-type |

| 2,5-bis[n-pyridyl]-1,3,4-thiadiazoles | Mild Steel | HCl, H2SO4, HClO4 | Good inhibition | Not specified |

Development of Novel Therapeutic Agents Addressing Drug Resistance

The 1,3,4-thiadiazole scaffold is a cornerstone in the development of new therapeutic agents, particularly those aimed at overcoming drug resistance. nih.gov Nitro-containing compounds, including derivatives of 1,3,4-thiadiazole, are a well-established class of anti-infective agents. nih.govmdpi.com They are of particular interest in the search for new treatments for parasitic diseases like Human African Trypanosomiasis (HAT), also known as sleeping sickness. nih.govmdpi.comresearchgate.net

The emergence of multidrug-resistant strains of bacteria and fungi has created an urgent need for novel antimicrobial agents. nih.gov Derivatives of 2-amino-1,3,4-thiadiazole (B1665364) are being extensively studied for their broad-spectrum pharmacological activities and have shown promise as lead compounds for the synthesis of new drugs with enhanced antimicrobial properties. nih.gov Some of these derivatives have demonstrated higher antimicrobial activity than existing standard drugs. nih.gov